molecular formula C22H20N4O2 B11502685 2-[4-(2-Benzoylbenzoyl)piperazin-1-yl]pyrimidine

2-[4-(2-Benzoylbenzoyl)piperazin-1-yl]pyrimidine

Cat. No.: B11502685
M. Wt: 372.4 g/mol
InChI Key: BOPOLQQJCZACOQ-UHFFFAOYSA-N
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Description

2-[4-(2-Benzoylbenzoyl)piperazin-1-yl]pyrimidine is a complex organic compound that features a piperazine ring bonded to a pyrimidine ring, with benzoyl groups attached to the piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Benzoylbenzoyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Attachment of Benzoyl Groups: The piperazine intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzoylated piperazine.

    Formation of the Pyrimidine Ring: The benzoylated piperazine is then reacted with a pyrimidine precursor under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Benzoylbenzoyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoyl groups.

    Reduction: Reduced forms of the benzoyl groups.

    Substitution: Substituted derivatives where the benzoyl groups are replaced by other functional groups.

Scientific Research Applications

2-[4-(2-Benzoylbenzoyl)piperazin-1-yl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-Benzoylbenzoyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of benzoyl groups.

    2-[4-(4-Bromophenyl)piperazin-1-yl]pyrimidine: Contains a bromophenyl group instead of benzoyl groups.

Uniqueness

2-[4-(2-Benzoylbenzoyl)piperazin-1-yl]pyrimidine is unique due to the presence of two benzoyl groups, which may confer specific binding properties and biological activities not seen in similar compounds.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

phenyl-[2-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methanone

InChI

InChI=1S/C22H20N4O2/c27-20(17-7-2-1-3-8-17)18-9-4-5-10-19(18)21(28)25-13-15-26(16-14-25)22-23-11-6-12-24-22/h1-12H,13-16H2

InChI Key

BOPOLQQJCZACOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4

Origin of Product

United States

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